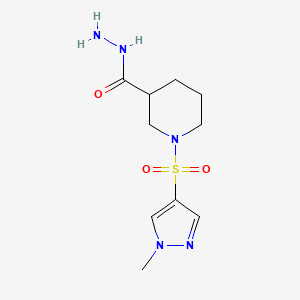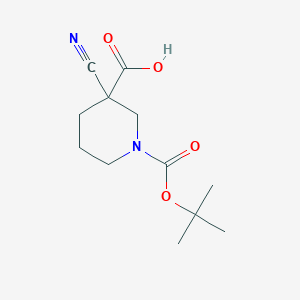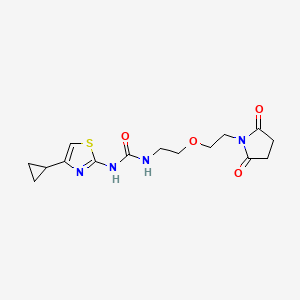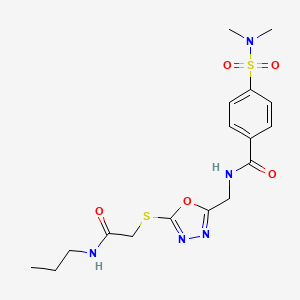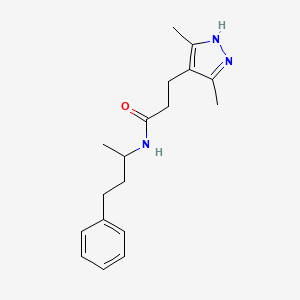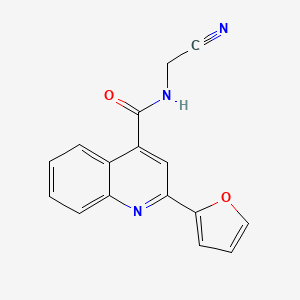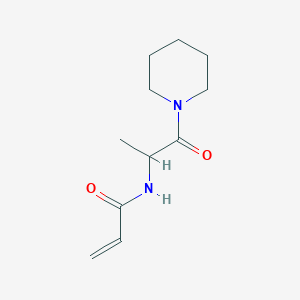![molecular formula C18H21N5O4S B2497576 N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1040652-40-1](/img/structure/B2497576.png)
N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazolo[4,3-b]pyridazines are heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. They are part of the broader class of triazoles and pyridazines, known for their biological and chemical utility. The compound belongs to this class, featuring both triazolo and pyridazine moieties, suggesting potential for significant biological activity.
Synthesis Analysis
The synthesis of triazolo[4,3-b]pyridazine derivatives involves multi-step reactions, starting from readily available precursors. For instance, Karpina et al. (2019) describe a method for synthesizing 1,2,4-triazolo[4,3-a]pyridine derivatives, highlighting a general scheme that could be adapted for our compound, involving amidoximes and hydrazinolysis followed by ester formation and hydrolysis into the desired products (Karpina et al., 2019).
Molecular Structure Analysis
Detailed structural analysis, including X-ray crystallography and spectroscopic methods like NMR and IR, is crucial for confirming the molecular structure of synthesized compounds. Sallam et al. (2021) conducted such analyses for a pyridazine analog, providing a precedent for rigorous structural elucidation of triazolo[4,3-b]pyridazine derivatives (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of triazolo[4,3-b]pyridazine derivatives often involves interactions with nucleophiles and electrophiles, influenced by the presence of functional groups on the triazole and pyridazine rings. These reactions can lead to the formation of new derivatives with varied biological activities. The work by Mamta et al. (2019) on the synthesis and bioevaluation of related compounds showcases the potential for diverse chemical modifications and their impact on biological activity (Mamta et al., 2019).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Shakir, Ali, and Hussain (2017) describes the synthesis of similar compounds with antioxidant abilities. They focused on the creation of new derivatives of fused 1,2,4-triazole-thiadiazine, showcasing significant antioxidant potential in assays, surpassing even ascorbic acid in effectiveness in some cases (Shakir, Ali, & Hussain, 2017).
Biological Assessment and Anticancer Activity
Karpina et al. (2019) developed novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, analyzing their pharmacological activities. They found a diverse set of synthesized analogs exhibiting interesting biological properties, including potential anticancer effects (Karpina et al., 2019).
Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including triazolopyridine, and conducted in vitro screenings for antimicrobial and antioxidant activities. Their results suggested moderate to good biological activities of these compounds (Flefel et al., 2018).
Another study by Samanta et al. (2019) developed N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives through Rhodium-catalyzed C-H amidation, suggesting a potential route for synthesizing similar compounds with relevant biological activities (Samanta et al., 2019).
Antioxidant and Antimicrobial Properties
Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which demonstrated moderate to significant radical scavenging activity. This study suggests the potential of such compounds in developing new biologically active compounds (Ahmad et al., 2012).
Riyadh et al. (2013) synthesized and evaluated some novel antipyrine-based heterocycles, incorporating triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives for anticancer and antimicrobial activities, indicating the therapeutic potential of these compounds (Riyadh et al., 2013).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-11(2)28-17-8-7-15-20-22(18(25)23(15)21-17)10-16(24)19-12-5-6-13(26-3)14(9-12)27-4/h5-9,11H,10H2,1-4H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAZTFIONMAGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

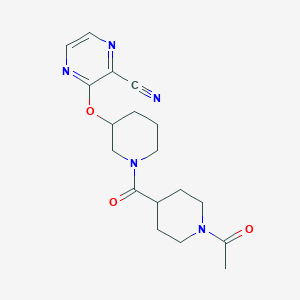
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)
![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)
